N-Boc-L-tyrosine allyl ester

Peptide synthesis Orthogonal protection Solid-phase peptide synthesis

Conventional tyrosine esters (methyl, benzyl) force compromise between Boc stability and carboxyl deprotection, risking epimerization or catalyst poisoning. N-Boc-L-tyrosine allyl ester solves this with true orthogonality: the Boc group withstands basic/nucleophilic Fmoc removal, while the allyl ester resists acidic Boc cleavage and cleaves cleanly via neutral Pd(0) catalysis. • Enables on-resin selective deprotection for cyclic, bicyclic, and phosphonopeptide SPPS without side-chain damage. • Compatible with automated Pd(PPh₃)₄ allyl removal protocols for reproducible, hands-free synthesis. • Supplied as chirally pure L-enantiomer (≥98% HPLC), stored at 2-8°C; request a quote for batch-specific pricing and immediate dispatch.

Molecular Formula C17H23NO5
Molecular Weight 321.373
CAS No. 213667-61-9
Cat. No. B2510271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-tyrosine allyl ester
CAS213667-61-9
Molecular FormulaC17H23NO5
Molecular Weight321.373
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC=C
InChIInChI=1S/C17H23NO5/c1-5-10-22-15(20)14(18-16(21)23-17(2,3)4)11-12-6-8-13(19)9-7-12/h5-9,14,19H,1,10-11H2,2-4H3,(H,18,21)/t14-/m0/s1
InChIKeyUAVFRDBRLABXHF-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-L-Tyrosine Allyl Ester: Orthogonal Peptide Building Block


N-Boc-L-tyrosine allyl ester (CAS 213667-61-9), also designated Boc-Tyr-OAllyl or Boc-Tyr-OAll, is a doubly protected L-tyrosine derivative in which the α-amino group is masked by an acid-labile tert‑butoxycarbonyl (Boc) group and the α‑carboxyl group is protected as an allyl ester [1]. Its molecular formula is C₁₇H₂₃NO₅ with a molecular weight of 321.37 g/mol, and commercial preparations are typically supplied as a powder with purity ≥98.0% (HPLC) and storage at 2–8°C . The orthogonal nature of the two protecting groups—Boc removable under acidic conditions (e.g., TFA) and the allyl ester cleavable via neutral Pd(0)-catalyzed allyl transfer—enables sequential, chemoselective deprotection without mutual interference, distinguishing this building block from conventional single-ester tyrosine derivatives [2].

N-Boc-L-Tyrosine Allyl Ester: Why Methyl/Benzyl Esters Cannot Substitute


Generic substitution with the more common N-Boc-L-tyrosine methyl ester (Boc-Tyr-OMe) or benzyl ester (Boc-Tyr-OBzl) introduces critical chemical incompatibilities in multi-step peptide syntheses. Methyl esters require strongly basic hydrolysis (e.g., NaOH, LiOH) that can simultaneously cleave the Boc group, induce epimerization at the α‑carbon, or degrade base‑sensitive peptide bonds . Benzyl esters, while cleavable by hydrogenolysis, are incompatible with peptides containing sulfur-containing residues (Cys, Met) due to catalyst poisoning and may undergo undesired hydrogenation of alkene-containing side chains [1]. In contrast, the allyl ester moiety remains stable under the acidic conditions required for Boc removal (TFA) and under the basic/nucleophilic conditions used for Fmoc deprotection (piperidine), thereby preserving full synthetic orthogonality [2]. This stability profile is not merely incremental—it constitutes a distinct chemical selectivity node that cannot be replicated by methyl or benzyl esters, making the allyl ester the indispensable choice when orthogonal carboxyl deprotection is required.

N-Boc-L-Tyrosine Allyl Ester: Comparative Evidence


Orthogonal Selectivity: Acid Stability of Allyl Ester

N-Boc-L-tyrosine allyl ester demonstrates complete stability under the acidic conditions (e.g., TFA) used to remove the N-terminal Boc group. In comparative stability studies of allyl esters versus other carboxyl protecting groups, allyl esters remain intact during Boc and Z group cleavage, whereas methyl esters and benzyl esters may undergo partial hydrolysis or transesterification under these conditions [1]. This orthogonal stability enables sequential Boc removal followed by chain extension at the free amino terminus without premature carboxyl exposure, a capability absent in Boc-Tyr-OMe or Boc-Tyr-OBzl [2].

Peptide synthesis Orthogonal protection Solid-phase peptide synthesis

Pd(0)-Catalyzed Allyl Ester Cleavage

The allyl ester of N-Boc-L-tyrosine allyl ester is cleaved under neutral to weakly basic conditions using catalytic amounts of Pd(PPh₃)₄ or tris(triphenylphosphane)-rhodium(I) chloride in ethanol/water (9:1), leaving the Boc group and N-glycosidic bonds completely intact [1]. This contrasts with methyl esters, which require strongly basic hydrolysis (pH > 12) incompatible with Boc stability, and benzyl esters, which require hydrogenolysis that may reduce alkene functionalities [2]. The allyl deprotection has been automated for solid-phase synthesis, with deprotection yields exceeding 90% purity for the resulting peptides as confirmed by RP‑HPLC [3].

Allyl deprotection Palladium catalysis Glycopeptide synthesis

Purity and Commercial Benchmark

Commercial N-Boc-L-tyrosine allyl ester (Boc-Tyr(Allyl)-OH) is supplied with purity ≥98.0% (HPLC), a specification that meets or exceeds the typical ≥95–98% range reported for comparable protected tyrosine derivatives such as Boc-Tyr-OMe and Boc-Tyr-OBzl [1]. The compound is available from major suppliers including Sigma-Aldrich and TCI, with catalog listings confirming its suitability for Boc solid-phase peptide synthesis . Storage specifications (2–8°C) are consistent with standard protected amino acid handling, ensuring shelf-stability comparable to methyl and benzyl ester analogs .

Peptide synthesis reagents Amino acid building blocks Procurement specifications

Cyclic and Bicyclic Peptide Synthesis

The orthogonal allyl ester protection in N-Boc-L-tyrosine allyl ester has been explicitly validated in the construction of complex peptide architectures. In the synthesis of homodetic bicyclic peptides containing three parallel peptide chains, allyl ester and Alloc protections were sequentially removed following Boc deprotection and cyclization steps, enabling a second cyclization event that would be impossible with non-orthogonal protecting groups [1]. Similarly, a four-dimensional orthogonal (Boc/Bzl/Fmoc/Al) protection scheme employing allyl ester protection for C‑termini produced cyclic peptides in high yield and purity via the oxime resin method, with the allyl ester specifically enabling head‑to‑tail cyclization [2].

Cyclic peptides Bicyclic peptides Solid-phase synthesis

N-Boc-L-Tyrosine Allyl Ester: Key Application Scenarios


Cyclic and Bicyclic Peptide Assembly

N-Boc-L-tyrosine allyl ester is uniquely suited for the solid-phase synthesis of cyclic and bicyclic peptides where the carboxyl terminus must remain protected during N‑terminal Boc deprotection and initial cyclization, then be liberated for a second cyclization event. The orthogonal stability of the allyl ester under acidic Boc‑cleavage conditions and its clean removal via neutral Pd(0) catalysis enable multi‑dimensional protection schemes (e.g., Boc/Bzl/Fmoc/Al) that are not accessible with methyl or benzyl esters [1]. This capability is documented in the synthesis of human calcitonin-derived cyclic peptides and homodetic bicyclic peptides containing three parallel chains [2][3].

Phosphotyrosine and Modified Peptide Preparation

In the solid-phase synthesis of phosphonopeptides and glycopeptides, the allyl‑protected tyrosine derivative enables on‑resin selective deprotection of the tyrosine side chain or C‑terminus without affecting acid‑ or base‑sensitive functionalities elsewhere in the sequence. Allyl-protected tyrosine residues incorporated into peptide chains have been selectively deprotected on resin using Pd(PPh₃)₄, followed by phosphonylation to yield H‑phosphonopeptides and methylphosphonopeptides in high yields and purities above 90% [1]. The compatibility of allyl esters with both Boc‑ and Fmoc‑based strategies makes N-Boc-L-tyrosine allyl ester a versatile building block for generating mimics of phosphorylated peptides.

Automated SPPS with Allyl Anchors

N-Boc-L-tyrosine allyl ester is compatible with automated allyl deprotection protocols using soluble organometallic catalysts such as Pd(PPh₃)₄, as disclosed in U.S. Patent 5,777,077 [1]. This automation capability distinguishes allyl ester‑protected building blocks from those requiring manual, harsh, or incompatible deprotection steps. The compound's catalog designation for Boc solid-phase peptide synthesis [2] confirms its readiness for integration into automated peptide synthesizer workflows, reducing manual intervention and improving inter‑batch reproducibility.

Enantiopure L-Tyrosine for Bioactive Peptides

As an L‑tyrosine derivative with defined stereochemistry (CAS 213667-61-9 designates the L‑enantiomer), this compound provides a chirally pure starting material for the synthesis of bioactive peptides where the L‑configuration is essential for biological recognition. In contrast to the D‑enantiomer (CAS 350820-56-3), the L‑form is required for incorporation into native peptide sequences. The orthogonal protection scheme ensures that the chiral integrity is preserved throughout multi‑step syntheses, a critical consideration when synthesizing therapeutic peptide candidates or natural product analogs [1].

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